3-Chloro-2-nitrophenol

概要

説明

3-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has become a major group of environmental pollutants .

Synthesis Analysis

The synthesis of 3-chloro-2-nitrophenol involves the caustic hydrolysis of the residual 2- and 4-chloronitrobenzenes .

Molecular Structure Analysis

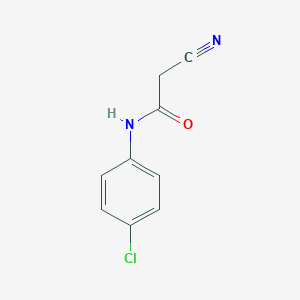

The molecular formula of 3-Chloro-2-nitrophenol is C6H4ClNO3 . The molecular weight is 173.55 g/mol . The InChI is 1S/C6H4ClNO3/c7-4-2-1-3-5 (9)6 (4)8 (10)11/h1-3,9H . The Canonical SMILES is C1=CC (=C (C (=C1)Cl) [N+] (=O) [O-])O .

Chemical Reactions Analysis

The chlorine of 2-amino-5-chlorohydroquinone is removed by a reductive mechanism, and aminohydroquinone is formed . 2-Chloro-5-nitrophenol and 3-nitrophenol induce the expression of 3-nitrophenol nitroreductase, of 3-hydroxylaminophenol mutase, and of the dechlorinating activity .

Physical And Chemical Properties Analysis

3-Chloro-2-nitrophenol is a colorless to pale yellow solid . It is expected to be highly soluble in water . It also has low vapor pressures, and therefore, low potential for long-range atmospheric transport .

科学的研究の応用

Water Treatment

3-Chloro-2-nitrophenol can be used in water treatment processes. It is involved in the elimination of 4-nitrophenol and the generation of chlorinated byproducts in HOCl and UV/HOCl treatment processes . The transformation pathways involving electrophilic substitution, hydroxylation, and nitration were proposed for 4-nitrophenol transformation in the UV/HOCl process .

Environmental Remediation

This compound can be used in environmental remediation, specifically in the abatement of nitrophenol in aqueous solutions . The wastewater matrix could significantly promote the transformation of 4-nitrophenol to 2-chloro-4-nitrophenol in the UV/HOCl process .

Chemical Analysis

3-Chloro-2-nitrophenol can be used in chemical analysis. It is used in the determination of oil/water partition coefficient and apparent oil/water partition coefficient .

Pharmaceutical Industry

This compound is found in certain pharmaceuticals and is used in the removal of 4-chloro-2-nitrophenol occurring in drug .

Research and Development

3-Chloro-2-nitrophenol is used in research and development. It is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .

Industrial Manufacturing

In industrial manufacturing, 3-Chloro-2-nitrophenol is used in the production of other chemicals .

作用機序

Target of Action

3-Chloro-2-nitrophenol (3C2NP) is a type of chlorinated nitrophenol that is primarily targeted by bacteria . These bacteria use 3C2NP as their sole carbon and energy sources . The primary targets of 3C2NP within these bacteria are the enzymes involved in its degradation .

Mode of Action

The mode of action of 3C2NP involves its interaction with bacterial enzymes. The compound is degraded via a series of enzymatic reactions, which are catalyzed by specific enzymes . For instance, a two-component FAD-dependent monooxygenase, HnpAB, catalyzes the conversion of 3C2NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Biochemical Pathways

The degradation of 3C2NP in bacteria occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 3C2NP-utilizers . The BT pathway involves the conversion of 3C2NP to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . Another enzyme, HnpC, catalyzes the ring-cleavage of BT, forming maleylacetate .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.34, indicating moderate lipophilicity . Its water solubility is low, with a logS value of -2.51 .

Result of Action

The result of the action of 3C2NP is its degradation into less toxic compounds. The degradation of 3C2NP via the BT pathway results in the formation of maleylacetate . This process helps in the removal of 3C2NP from the environment, reducing its toxic effects.

Action Environment

The action of 3C2NP is influenced by environmental factors. The compound is a persistent environmental pollutant, used in the manufacture of dyes, drugs, pesticides, and other industrial products . Its degradation by bacteria is considered a cost-effective and eco-friendly method of removing it from the environment . The efficiency of this process can be affected by various environmental factors, such as temperature, ph, and the presence of other substances .

Safety and Hazards

3-Chloro-2-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to wear suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

将来の方向性

As 3-Chloro-2-nitrophenol is a major group of environmental pollutants, future research could focus on developing more efficient methods for its degradation. Additionally, given its wide use in the synthesis of dyes, drugs, and pesticides, research could also focus on finding safer and more environmentally friendly alternatives .

特性

IUPAC Name |

3-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMDAJMTLJGKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-nitrophenol | |

CAS RN |

17802-02-7 | |

| Record name | 3-Chloro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-chloro-2-nitrophenol a significant compound in the synthesis of 3-chloro-2-aminophenol?

A1: The provided research [] highlights a two-step synthesis of 3-chloro-2-aminophenol. In the first step, 3-chloro-2-nitrophenol is synthesized as an intermediate product. This nitro-compound is then subjected to reduction using hydrazine hydrate in the presence of ferrous sulfate, leading to the formation of the final product, 3-chloro-2-aminophenol. Therefore, 3-chloro-2-nitrophenol is a crucial intermediate in this specific synthetic route.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)